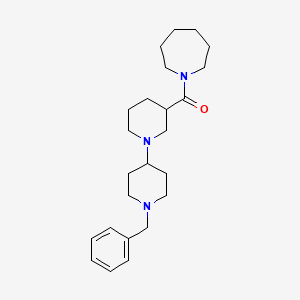
Azepan-1-yl(1'-benzyl-1,4'-bipiperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a benzyl group, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bipiperidine core.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving a suitable precursor, such as a haloalkane.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl(1’-benzyltriazole-4-carbonyl)piperidin-4-ylmethanone
Uniqueness: Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone is unique due to its specific structural features, such as the presence of both an azepane ring and a bipiperidine moiety. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H37N3O |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
azepan-1-yl-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C24H37N3O/c28-24(26-14-6-1-2-7-15-26)22-11-8-16-27(20-22)23-12-17-25(18-13-23)19-21-9-4-3-5-10-21/h3-5,9-10,22-23H,1-2,6-8,11-20H2 |
InChI Key |
LFVDPVYUZWXEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















